1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile
Overview
Description
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are usually carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of protein interactions and functions.
Medicine: Research involving this compound includes its potential use in drug development and understanding disease mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various biological and chemical applications.
Piperidine derivatives: These compounds contain the piperidine ring and are widely used in drug discovery and development.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c18-15-17(20-10-4-5-11-20)8-12-19(13-9-17)14-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTCSUCLFRIBLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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